molecular formula C8H5FN2 B071482 8-Fluoroquinazoline CAS No. 195248-86-3

8-Fluoroquinazoline

Cat. No.: B071482
CAS No.: 195248-86-3
M. Wt: 148.14 g/mol
InChI Key: FSWOSHZISJOLKF-UHFFFAOYSA-N
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Description

8-Fluoroquinazoline is a useful research compound. Its molecular formula is C8H5FN2 and its molecular weight is 148.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Properties :

    • A novel antibacterial 8-chloroquinolone showed potent activities against Gram (+) and Gram (-) bacteria, more effective than trovafloxacin against certain strains (Kuramoto et al., 2003).
  • Phototoxicity Reduction in Fluoroquinolone Antibacterial Agents :

    • The introduction of a methoxy group at the 8 position in fluoroquinoline significantly reduced phototoxicity in a fluoroquinolone antibacterial agent (Marutani et al., 1993).
  • Therapy for Latent Malaria :

    • 8-Aminoquinoline therapy for latent malaria highlights the potential and challenges of these compounds in treating endemic malaria (Baird, 2019).
  • Sensor Arrays for Cation Detection :

    • 8-Hydroxyquinoline-based ligands were developed for turn-on and ratiometric sensing of cations in fluorescence-based sensor arrays (Palacios et al., 2007).
  • Fluorescence Properties and Metal Complexation :

    • The fluorescence properties of 8-Hydroxyquinoline and its metal complexes were studied, addressing its unique properties in water and its application in the detection and analysis of metal ions (Park et al., 2016).
  • Corrosion Detection in Coatings :

    • 8-Hydroxyquinoline was successfully used as a ferric ion sensitive indicator in epoxy coatings for corrosion detection (Roshan et al., 2018).
  • Hg2+-Selective Chemodosimeter :

    • A thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly selective fluorescence enhancing properties for Hg2+ ions (Song et al., 2006).
  • Dual Toll-like Receptor Modulators for Hepatitis B Virus Treatment :

    • A series of 2,4-diaminoquinazolines, including 8-fluoroquinazoline derivatives, were identified as potent dual Toll-like receptor agonists for Hepatitis B Virus treatment (Embrechts et al., 2018).
  • Synthesis and Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives :

    • New 8-nitrofluoroquinolone models were synthesized and displayed interesting antibacterial activities against gram-positive and gram-negative strains (Al-Hiari et al., 2007).
  • Development of Orexin Receptor Antagonist for Insomnia :

    • Research into a diazepane orexin receptor antagonist led to the development of a dual orexin receptor antagonist, potentially for treating insomnia (Cox et al., 2010).

Safety and Hazards

Safety data sheets suggest that 8-Fluoroquinazoline and its derivatives may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 8-Fluoroquinazoline research could involve the design and synthesis of new derivatives to enhance their selectivity towards specific targets . For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent compound among the tested derivatives, suggesting potential for further exploration .

Biochemical Analysis

Biochemical Properties

8-Fluoroquinazoline has been found to interact with various enzymes and proteins. For instance, it has been reported to have inhibitory effects on Aurora A kinase . The nature of these interactions involves binding to the active sites of the enzymes, thereby affecting their function .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function. Specifically, it has been found to induce apoptosis in certain cell lines . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

8-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWOSHZISJOLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617196
Record name 8-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195248-86-3
Record name 8-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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